molecular formula C17H12FN3O3 B2626690 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one CAS No. 941973-05-3

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2626690
CAS No.: 941973-05-3
M. Wt: 325.299
InChI Key: ATRDRQHZUHZVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzyl and nitrophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridazinone core.

    Introduction of the Nitrophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds with nitrophenyl and fluorobenzyl groups can interact with enzymes or receptors, modulating their activity. The pyridazinone core may also play a role in binding to specific proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    2-(3-fluorobenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one: Similar structure with the nitro group in a different position.

    2-(3-fluorobenzyl)-6-(3-aminophenyl)pyridazin-3(2H)-one: Similar structure with an amino group instead of a nitro group.

Uniqueness

The unique combination of fluorobenzyl and nitrophenyl groups in 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-14-5-1-3-12(9-14)11-20-17(22)8-7-16(19-20)13-4-2-6-15(10-13)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRDRQHZUHZVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.